![molecular formula C23H27NO2 B5697632 3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)
3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound is also known as PAC-1, and it has been found to have a range of interesting properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of PAC-1 involves the activation of procaspase-3, an enzyme that plays a key role in the process of apoptosis. PAC-1 binds to procaspase-3 and induces a conformational change that activates the enzyme, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to have a range of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, PAC-1 has also been found to have anti-inflammatory properties and to be a potent inhibitor of angiogenesis (the formation of new blood vessels).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PAC-1 in lab experiments is that it is a synthetic compound that can be easily synthesized in a laboratory setting. Additionally, PAC-1 has been found to be relatively stable and easy to work with in vitro. However, one of the main limitations of using PAC-1 in lab experiments is that it has not yet been extensively studied in vivo, and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are many potential future directions for research involving PAC-1. One promising area of research involves the use of PAC-1 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, more research is needed to fully understand the potential applications of PAC-1 in other areas of scientific research, such as anti-inflammatory therapy or angiogenesis inhibition. Finally, more research is needed to fully understand the potential limitations of PAC-1 and to identify any potential side effects or safety concerns that may arise from its use.
Synthesemethoden
The synthesis of PAC-1 involves several steps, including the reaction of 2-allylphenol with paraformaldehyde to form the intermediate 2-allylphenyl formal. This intermediate is then reacted with N-cyclohexylbenzamide to form the final product. The synthesis of PAC-1 is a complex process that requires careful attention to detail, and it is typically carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
PAC-1 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of PAC-1 as a potential cancer treatment. Studies have shown that PAC-1 can induce apoptosis (programmed cell death) in cancer cells, making it a potentially effective treatment for a range of different types of cancer.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-[(2-prop-2-enylphenoxy)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-2-9-19-11-6-7-15-22(19)26-17-18-10-8-12-20(16-18)23(25)24-21-13-4-3-5-14-21/h2,6-8,10-12,15-16,21H,1,3-5,9,13-14,17H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQKSGDAKOCURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=CC(=CC=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-{[2-(prop-2-en-1-yl)phenoxy]methyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5697553.png)
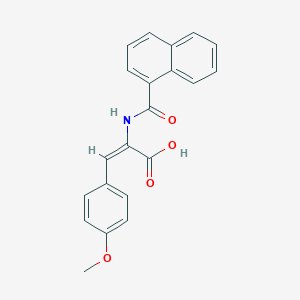
![N-(2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5697582.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide](/img/structure/B5697590.png)
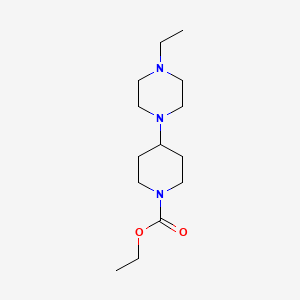
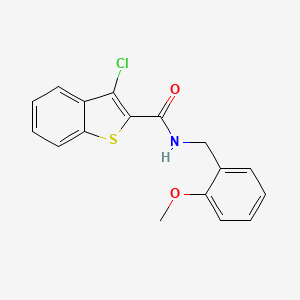
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5697599.png)
![methyl 2-(5-{[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]carbonohydrazonoyl}-2-furyl)-5-bromobenzoate](/img/structure/B5697604.png)
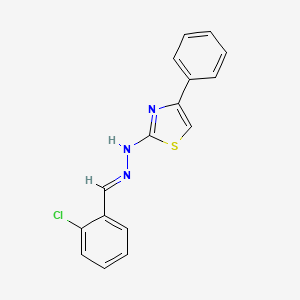
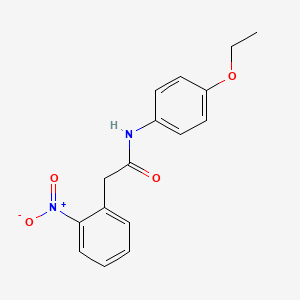
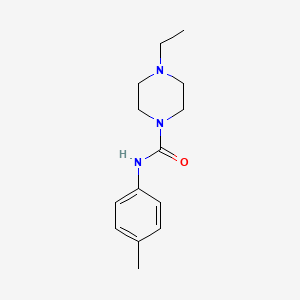
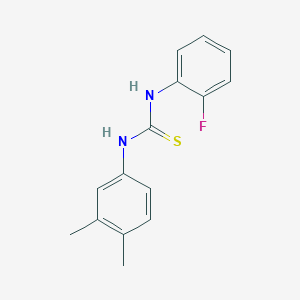
![5-(2-butenoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5697649.png)
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)